[(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene
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Overview
Description
[(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene is an organometallic compound that features a ferrocene core with a substituted oxazoline ring. This compound is part of the broader class of metallocenes, which are characterized by their sandwich-like structure where a metal atom is sandwiched between two cyclopentadienyl anions. The unique structure of this compound imparts it with interesting chemical and physical properties, making it a subject of extensive research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene typically involves the reaction of ferrocene with an appropriate oxazoline derivative. One common method involves the use of a Grignard reagent to introduce the oxazoline moiety onto the ferrocene core. The reaction is usually carried out under an inert atmosphere to prevent oxidation and involves the following steps:
- Preparation of the Grignard reagent by reacting phenylmagnesium bromide with an oxazoline precursor.
- Addition of the Grignard reagent to ferrocene in the presence of a catalyst such as iron(II) chloride.
- Purification of the product through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form the corresponding ferrocenium ion.
Reduction: Reduction reactions can convert the ferrocenium ion back to ferrocene.
Substitution: Electrophilic aromatic substitution reactions can occur on the cyclopentadienyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include silver sulfate and p-benzoquinone.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acetic anhydride and phosphoric acid are used for acylation reactions.
Major Products
Oxidation: Formation of ferrocenium ion.
Reduction: Regeneration of ferrocene.
Substitution: Formation of mono- or di-substituted ferrocene derivatives.
Scientific Research Applications
[(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology: Investigated for its potential as a bio-sensing agent due to its redox properties.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as redox-active polymers and dendrimers.
Mechanism of Action
The mechanism of action of [(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene involves its redox properties. The compound can undergo reversible oxidation and reduction, which is crucial for its function as a catalyst and in bio-sensing applications. The molecular targets and pathways involved include interactions with metal ions and organic molecules, facilitating various chemical transformations.
Comparison with Similar Compounds
[(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene is unique due to its specific substitution pattern on the ferrocene core. Similar compounds include:
Ferrocene: The parent compound with no substitutions.
Acetylferrocene: A mono-substituted derivative with an acetyl group.
Ferrocenium ion: The oxidized form of ferrocene.
These compounds share the ferrocene core but differ in their substituents, which impart different chemical and physical properties.
Properties
IUPAC Name |
(4S)-4-benzyl-2-cyclopenta-2,4-dien-1-ylidene-1,3-oxazolidin-3-ide;cyclopenta-1,3-diene;iron(2+) |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14NO.C5H5.Fe/c1-2-6-12(7-3-1)10-14-11-17-15(16-14)13-8-4-5-9-13;1-2-4-5-3-1;/h1-9,14H,10-11H2;1-5H;/q2*-1;+2/t14-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HILZYOWKEFQSPH-UTLKBRERSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C([N-]C(=C2C=CC=C2)O1)CC3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([N-]C(=C2C=CC=C2)O1)CC3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FeNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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